molecular formula C25H42O11 B12886771 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde CAS No. 109168-95-8

3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde

Cat. No.: B12886771
CAS No.: 109168-95-8
M. Wt: 518.6 g/mol
InChI Key: UHOVEEKFCWXJPG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde involves multiple steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with 2,5,8,11-tetraoxatridecan-13-yl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of advanced drug conjugates.

    Biology: The compound is utilized in the study of biological systems, especially in the development of targeted drug delivery systems.

    Medicine: It plays a role in the design of novel therapeutic agents, particularly in the field of oncology where it is used to create antibody-drug conjugates.

    Industry: The compound is used in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde involves its interaction with specific molecular targets. In the context of drug conjugates, the compound binds to antibodies or other targeting molecules, facilitating the delivery of therapeutic agents to specific cells or tissues. The tetraoxatridecan-13-yloxy groups enhance the solubility and stability of the compound, allowing for efficient delivery and release of the active drug .

Comparison with Similar Compounds

3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, particularly its use in advanced drug conjugates and targeted delivery systems.

Properties

CAS No.

109168-95-8

Molecular Formula

C25H42O11

Molecular Weight

518.6 g/mol

IUPAC Name

3,4-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde

InChI

InChI=1S/C25H42O11/c1-27-5-7-29-9-11-31-13-15-33-17-19-35-24-4-3-23(22-26)21-25(24)36-20-18-34-16-14-32-12-10-30-8-6-28-2/h3-4,21-22H,5-20H2,1-2H3

InChI Key

UHOVEEKFCWXJPG-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOC1=C(C=C(C=C1)C=O)OCCOCCOCCOCCOC

Origin of Product

United States

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